molecular formula C23H22N2O6S B2703182 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzenesulfonamide CAS No. 921920-11-8

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzenesulfonamide

Cat. No.: B2703182
CAS No.: 921920-11-8
M. Wt: 454.5
InChI Key: OLJINOMYAGZEHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzenesulfonamide is a sulfonamide derivative featuring a dibenzo[b,f][1,4]oxazepine core. This heterocyclic scaffold incorporates an oxygen atom in the seven-membered ring, distinguishing it from thiazepine analogs.

Properties

IUPAC Name

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O6S/c1-4-25-18-7-5-6-8-20(18)31-19-11-9-15(13-17(19)23(25)26)24-32(27,28)22-12-10-16(29-2)14-21(22)30-3/h5-14,24H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLJINOMYAGZEHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzenesulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of dibenzo[b,f][1,4]oxazepines and sulfonamides. Its structure can be described as follows:

  • Molecular Formula: C18H20N2O4S
  • Molecular Weight: 358.43 g/mol
  • IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Dopamine Receptor Antagonism : Similar compounds in the dibenzo[b,f][1,4]oxazepine class have been shown to act as dopamine D2 receptor antagonists, which may contribute to their antipsychotic properties .
  • Calcium Channel Modulation : Research indicates that sulfonamide derivatives can influence calcium channels, impacting cardiovascular functions such as perfusion pressure and coronary resistance .
  • Angiogenesis Inhibition : Some studies suggest that compounds with similar structures may inhibit angiogenesis, a process critical for tumor growth and metastasis .

In Vitro Studies

Several in vitro studies have evaluated the biological effects of sulfonamide derivatives:

  • A study assessed the impact of various benzenesulfonamides on perfusion pressure in isolated rat heart models. The results indicated that certain derivatives significantly altered perfusion pressure over time, suggesting potential cardiovascular effects .
CompoundDose (nM)Effect on Perfusion Pressure
Control-No change
Compound A0.001Decreased pressure
Compound B0.001No significant effect
Compound C0.001Increased pressure

In Vivo Studies

In vivo studies involving animal models have also been conducted:

  • Cardiovascular Effects : Administration of the compound led to notable changes in blood pressure and heart rate in hypertensive rat models, indicating its potential as an antihypertensive agent.
  • Neuropharmacological Effects : Behavioral assays in rodents demonstrated that the compound could influence locomotor activity and anxiety-like behaviors, potentially through dopaminergic pathways.

Case Study 1: Antihypertensive Effects

A recent study investigated the antihypertensive effects of this compound in spontaneously hypertensive rats (SHR). The compound was administered at varying doses over a four-week period. Results showed a significant reduction in systolic blood pressure compared to control groups.

Case Study 2: Neuroprotective Activity

Another study focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal damage in vitro. The results indicated that it could reduce cell death in neuronal cell lines exposed to oxidative stressors by modulating antioxidant enzyme activities.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (ADME) of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : Preliminary studies suggest good oral bioavailability.
  • Distribution : The compound exhibits moderate plasma protein binding.
  • Metabolism : Metabolic pathways involve hepatic cytochrome P450 enzymes.
  • Excretion : Primarily excreted via renal pathways.

Toxicological assessments indicate low toxicity profiles at therapeutic doses; however, further studies are necessary to establish comprehensive safety data.

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds in the dibenzo[b,f][1,4]oxazepine class exhibit significant anticancer properties. For instance, studies have shown that N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzenesulfonamide can induce apoptosis in various cancer cell lines.

Case Study: Apoptosis Induction

A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively induced apoptosis in human breast cancer cells (MCF-7). The mechanism involved the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to programmed cell death.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various pathogens.

Table: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

This antimicrobial efficacy suggests potential applications in treating bacterial and fungal infections.

Synthesis and Characterization

Synthesis typically involves multi-step organic reactions including cyclization and functional group modifications. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry are employed to confirm the structure and purity of the compound.

Recent Studies and Developments

Recent research has focused on optimizing the synthesis process and enhancing biological efficacy through structural modifications. A study exploring structure-activity relationships (SAR) revealed that specific substitutions significantly enhance anticancer activity.

Example Study: Structure-Activity Relationship (SAR)

A recent publication detailed how different derivatives of dibenzo[b,f][1,4]oxazepines were synthesized and evaluated for their biological activities. The findings indicated that modifications at the nitrogen and oxygen sites could lead to improved anticancer properties.

Comparison with Similar Compounds

Core Heterocycle Modifications: Oxazepine vs. Thiazepine

The substitution of oxygen (oxazepine) with sulfur (thiazepine) in the central ring alters electronic and steric properties. For example:

  • 10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid 5-oxide (): The sulfur atom increases lipophilicity and may stabilize the 5-oxide group through resonance. Synthesis involves NaH-mediated alkylation in DMF, yielding 9%–21% after HPLC purification .
  • N-(10-Methyl-11-oxo-dibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide (): Exhibits a carboxamide substituent; LCMS data (m/z 407.0 [M+H+]) confirm structural integrity .

Sulfonamide Substituent Variations

The sulfonamide group’s substituent critically impacts bioactivity:

  • N-(10-ethyl-11-oxo-dibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (): The tetrahydronaphthalene group introduces rigidity and extended π-conjugation, possibly enhancing receptor affinity .
  • N-(10-acetyl-dibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide (): The acetyl group at position 10 may restrict ring flexibility, while the tosyl group (4-methylbenzenesulfonamide) adds hydrophobicity .

Structural Comparison Table

Compound Name Core Sulfonamide Substituent Key Feature
Target Compound Oxazepine 2,4-Dimethoxybenzene Electron-donating, polar
N-(10-ethyl-11-oxo-...-tetrahydronaphthalene-2-sulfonamide Oxazepine 5,6,7,8-Tetrahydronaphthalene Rigid, lipophilic
N-(10-Methyl-11-oxo-...-2-(trifluoromethyl)benzamide Oxazepine 2-(Trifluoromethyl)benzamide Electron-withdrawing, metabolically stable
N-(4-Methoxyphenyl)-10-methyl-...-carboxamide 5-oxide Thiazepine 4-Methoxyphenylcarboxamide Moderate polarity

Functional Group Additions and Modifications

  • BT2 (Ethyl Carbamate Derivative) (): Replaces the sulfonamide with a carbamic acid ethyl ester. This modification is associated with anti-inflammatory activity, suppressing monocytic-endothelial adhesion .
  • N-(12-Amino-9,10-dihydroanthracen-11-yl)-4-methylbenzenesulfonamide (): Features an anthracene core instead of oxazepine, demonstrating how scaffold variation shifts applications (e.g., crystallography vs. receptor antagonism) .

Q & A

Q. What are the recommended synthetic routes for this compound, and what key intermediates should be prioritized?

  • Methodological Answer : The synthesis typically involves a multi-step approach starting with the dibenzo[1,4]oxazepinone core. Key intermediates include 10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine , synthesized via alkylation of the parent oxazepinone using ethyl halides under basic conditions. Subsequent sulfonylation at the 2-position can be achieved via nucleophilic aromatic substitution (SNAr) with 2,4-dimethoxybenzenesulfonyl chloride in the presence of a catalyst like DMAP.
  • Critical Considerations :
  • Protect methoxy groups during sulfonylation to prevent demethylation.
  • Optimize reaction temperature (e.g., 80–100°C) and solvent polarity (e.g., DMF or THF) to enhance yield .
  • Validation : Use LC-MS to confirm intermediate structures and monitor reaction progress.

Q. How should researchers optimize purification methods for this compound given its low solubility in common solvents?

  • Methodological Answer : Due to low solubility in polar solvents (e.g., water, ethanol), employ gradient elution in reverse-phase HPLC using acetonitrile/water mixtures (70:30 to 95:5 v/v) with 0.1% formic acid. For crystallization, use DMSO/ethanol (1:4) at low temperatures (4°C) to induce slow crystal growth. Centrifugal partition chromatography (CPC) with a heptane/ethyl acetate/methanol/water system may also separate closely related impurities .

Q. What spectroscopic techniques are essential for characterizing this compound and its derivatives?

  • Methodological Answer :
  • 1H/13C NMR : Assign methoxy (δ 3.8–4.0 ppm) and sulfonamide protons (δ 7.5–8.0 ppm) with 2D experiments (COSY, HSQC) to resolve overlapping signals.
  • HRMS : Confirm molecular weight (C23H21N2O6S, exact mass 477.11) with <2 ppm error.
  • FT-IR : Validate sulfonamide (S=O stretching at 1150–1250 cm⁻¹) and carbonyl (C=O at 1650–1750 cm⁻¹) groups .

Advanced Research Questions

Q. What strategies resolve contradictions between computational binding predictions and experimental affinity data for this compound?

  • Methodological Answer : Discrepancies often arise from solvation effects or force field inaccuracies.
  • Step 1 : Re-optimize docking parameters (e.g., AutoDock Vina) with explicit solvent models (TIP3P) and flexible receptor side chains.
  • Step 2 : Validate with isothermal titration calorimetry (ITC) to measure ΔG and ΔH binding.
  • Step 3 : Cross-check using surface plasmon resonance (SPR) for kinetic constants (kon/koff). If contradictions persist, re-evaluate target protein conformational states via cryo-EM or MD simulations .

Q. How can researchers design robust SAR studies to elucidate the role of ethyl and methoxy substituents in modulating bioactivity?

  • Methodological Answer :
  • Analog Synthesis : Prepare derivatives with (a) ethyl replaced by methyl/propyl and (b) methoxy replaced by hydroxyl/ethoxy.
  • Assay Design : Test analogs in enzyme inhibition assays (e.g., IC50 determination) and cellular models (e.g., cytotoxicity in cancer lines).
  • Data Analysis : Use multivariate regression to correlate substituent properties (logP, steric bulk) with activity. For example, bulkier alkyl groups may enhance membrane permeability but reduce solubility .

Q. What advanced techniques characterize degradation products under accelerated stability conditions?

  • Methodological Answer :
  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines).
  • Analysis :
  • LC-MS/MS : Identify hydrolyzed products (e.g., cleavage of sulfonamide or oxazepinone rings).
  • NMR : Use 19F NMR (if fluorinated analogs exist) to track structural changes.
  • X-ray Crystallography : Resolve crystal structures of major degradants to confirm bond cleavage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.